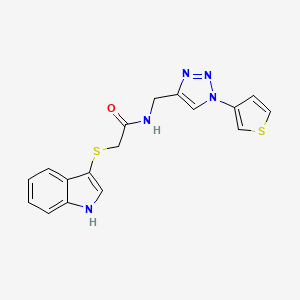

2-((1H-indol-3-yl)thio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)-N-[(1-thiophen-3-yltriazol-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5OS2/c23-17(11-25-16-8-18-15-4-2-1-3-14(15)16)19-7-12-9-22(21-20-12)13-5-6-24-10-13/h1-6,8-10,18H,7,11H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSYGKQIAUVQLIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCC(=O)NCC3=CN(N=N3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1H-indol-3-yl)thio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles existing research findings, synthesis methods, and biological evaluations to provide a comprehensive overview of the compound's efficacy and mechanisms.

Synthesis Methods

The synthesis of 2-((1H-indol-3-yl)thio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide typically involves several steps:

- Formation of Indole-Thio Intermediate : The reaction begins with the combination of 1H-indole with a thiol reagent to create an indole-thio intermediate.

- Triazole Formation : The next step involves reacting the indole-thio intermediate with a thiophenyl-substituted triazole precursor under specific conditions to form the desired product.

- Amidation : Finally, amidation occurs with acetic acid derivatives to yield the final compound.

Anticancer Properties

Research has indicated that compounds containing indole and triazole moieties exhibit significant anticancer activities. For instance:

- Mechanism of Action : The compound may function as a thymidylate synthase inhibitor, which is critical in DNA synthesis. Inhibitors in this category have shown to induce apoptosis and halt cell cycle progression in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide | MCF-7 | 1.1 |

| 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide | HCT116 | 2.6 |

| 2-((1H-indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide | HepG2 | 1.4 |

These results indicate that the compound exhibits superior activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition Studies : It has demonstrated significant inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy is attributed to the structural features that allow interaction with bacterial cell membranes or critical metabolic pathways.

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

Case Studies

Several studies have explored the biological activities of related indole and triazole derivatives:

- Study on Thymidylate Synthase Inhibition : A study reported that derivatives similar to our compound showed IC50 values ranging from 1.95 to 4.24 µM against thymidylate synthase, highlighting their potential as anticancer agents .

- Antimicrobial Efficacy : Another investigation into compounds with similar scaffolds found notable activity against both gram-positive and gram-negative bacteria, supporting the hypothesis that structural modifications can enhance biological activity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to target proteins involved in cancer progression and microbial resistance mechanisms. These computational studies suggest that the compound binds effectively to active sites of key enzymes, further validating its potential therapeutic applications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Triazole-Linked Acetamides with Varied Aryl Substituents

Key Comparisons :

Structural Insights :

- Thiophene vs. Naphthalene: The thiophen-3-yl group in the target compound offers a smaller, sulfur-containing aromatic system compared to naphthalene derivatives.

- Substituent Position : The thiophen-3-yl group (vs. thiophen-2-yl in other compounds) may influence electronic effects on the triazole ring, modulating reactivity or binding interactions.

Indole-Containing Acetamides with Heterocyclic Modifications

Key Comparisons :

Functional Implications :

- Oxadiazole vs. Triazole : Oxadiazole-containing analogues (e.g., 2a–i) exhibit rigid, planar structures conducive to intercalation or enzyme inhibition, whereas triazole rings (as in the target compound) offer hydrogen-bonding sites for target engagement .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-((1H-indol-3-yl)thio)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide?

- Methodological Answer : Synthesis requires multi-step reactions with precise control of temperature (typically 60–80°C) and polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Catalysts like triethylamine are critical for facilitating thioether bond formation . Reaction progress should be monitored via TLC, and purification via column chromatography using gradients of ethyl acetate/hexane (yield optimization: 65–75%) .

Q. Which spectroscopic techniques are most effective for structural characterization?

- Methodological Answer :

- NMR : H and C NMR confirm indole, thiophene, and triazole ring connectivity (e.g., indole NH proton at δ 10–12 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- IR : Stretching frequencies for C=O (1650–1700 cm) and S–C (650–750 cm) validate key functional groups .

- X-ray crystallography : Resolves steric effects of the thiophen-3-yl group on triazole orientation .

Q. How does the compound’s reactivity compare to structurally similar analogs?

- Methodological Answer : The thioether linkage increases susceptibility to oxidation (e.g., with KMnO), while the triazole ring undergoes regioselective alkylation. Comparative studies with analogs (e.g., thiadiazole or pyrazole derivatives) show enhanced stability in acidic conditions due to the indole moiety .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., anticancer vs. antimicrobial potency) be resolved?

- Methodological Answer :

- Mechanistic profiling : Use enzyme inhibition assays (e.g., COX-2 or topoisomerase II) to clarify target specificity .

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., replacing thiophen-3-yl with furan reduces antimicrobial activity by 40%) .

- Molecular docking : Simulate interactions with protein targets (e.g., EGFR kinase) to explain divergent activity .

Q. What strategies improve pharmacokinetic properties without compromising bioactivity?

- Methodological Answer :

- Functional group modification : Introduce methoxy or fluorine groups to enhance metabolic stability (e.g., fluorinated analogs show 2× longer plasma half-life) .

- Prodrug design : Mask the acetamide group with ester prodrugs to improve oral bioavailability .

- QSAR modeling : Predict logP and solubility using computational tools (e.g., Schrödinger’s QikProp) to prioritize derivatives .

Q. How can reaction pathways be optimized to minimize by-products during scale-up?

- Methodological Answer :

- Flow chemistry : Reduces side reactions (e.g., dimerization) by controlling residence time and mixing efficiency .

- Microwave-assisted synthesis : Accelerates triazole cyclization (reduces reaction time from 12 h to 2 h) .

- In-line analytics : Use HPLC-MS to detect impurities in real time and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.